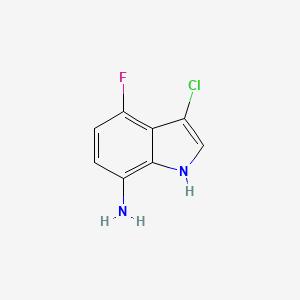

3-Chloro-4-fluoro-1H-indol-7-amine

Description

Significance of Indole (B1671886) Derivatives in Organic and Synthetic Chemistry Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in organic and medicinal chemistry. nih.govgoogle.comchemrxiv.org This bicyclic aromatic heterocycle is a core component of a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Its prevalence in biologically active molecules, such as the essential amino acid tryptophan and the neurotransmitter serotonin, has made it a focal point of extensive research. chemrxiv.orggoogle.com

In synthetic chemistry, the indole nucleus serves as a versatile template for the construction of complex molecular architectures. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C3 position, while the benzene ring can be functionalized through various aromatic substitution reactions. This differential reactivity allows for the regioselective introduction of a wide range of functional groups, leading to a diverse library of indole derivatives with tailored properties. mdpi.com The development of novel synthetic methodologies for the construction and functionalization of the indole core remains an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. nih.govbldpharm.com

Strategic Importance of Halogenation (Chloro and Fluoro Substituents) on Indole Scaffolds

The introduction of halogen atoms, such as chlorine and fluorine, onto the indole scaffold is a powerful strategy for modulating the physicochemical and biological properties of the molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

The presence of a chloro substituent can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The chloro group can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding of a molecule to its biological target.

The fluoro substituent has unique properties owing to the high electronegativity and small size of the fluorine atom. The replacement of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug. Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of the molecule. The introduction of fluorine can also alter the acidity and basicity of nearby functional groups, which can have a profound impact on the molecule's reactivity and biological activity.

In the context of 3-Chloro-4-fluoro-1H-indol-7-amine, the presence of both chloro and fluoro groups on the benzene portion of the indole ring is expected to significantly influence its electronic properties and reactivity.

Consequence and Reactivity Implications of Amine Functionality at the C7-Position of 1H-Indole

The functionalization of the indole ring at the C7 position is a synthetic challenge due to the inherent reactivity of the pyrrole ring, which typically directs reactions to the C2 and C3 positions. However, the introduction of an amine group at the C7 position can have significant consequences for the molecule's properties and reactivity.

The C7-amino group can serve as a handle for further synthetic transformations, allowing for the introduction of a variety of substituents through reactions such as acylation, alkylation, and arylation. The presence of the amine group also introduces a site for hydrogen bonding, which can influence the molecule's solubility and its interactions with biological macromolecules.

From a reactivity standpoint, the electron-donating nature of the amino group can influence the electronic distribution within the indole ring system. This can affect the regioselectivity of subsequent reactions on the indole scaffold. The development of synthetic methods for the direct and selective functionalization of the C7 position of indoles is an area of ongoing research, with various strategies employing directing groups to achieve the desired regioselectivity. sigmaaldrich.com

Overview of Research Trajectories for this compound within Chemical Synthesis and Theoretical Studies

Given the lack of specific literature on this compound, research trajectories for this compound are largely hypothetical and based on the established importance of related structures.

In chemical synthesis , a key research trajectory would be the development of a regioselective and efficient synthesis of this specific isomer. A plausible synthetic approach could involve the preparation of a suitably substituted aniline (B41778) precursor, such as 3-chloro-4-fluoroaniline, followed by the construction of the indole ring. google.com A significant challenge would be the introduction of the amine group specifically at the C7 position, which may require the use of advanced synthetic techniques such as directed metalation or transition-metal-catalyzed C-H amination.

In theoretical studies , computational chemistry could be employed to predict the physicochemical properties, spectral data, and reactivity of this compound. Density functional theory (DFT) calculations could provide insights into the molecule's geometry, electronic structure, and the relative reactivity of different positions on the indole ring. Such theoretical studies would be invaluable in guiding future synthetic efforts and in predicting the potential utility of this compound in various applications.

The following table provides computed physicochemical properties for a closely related isomer, 3-chloro-4-fluoro-N-methyl-1H-indol-5-amine, which can offer an approximation of the properties of the target compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6ClFN2 | Computed |

| Molecular Weight | 198.6 g/mol | Computed nih.gov |

| XLogP3 | 2.8 | Computed nih.gov |

| Hydrogen Bond Donor Count | 2 | Computed nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed nih.gov |

| Rotatable Bond Count | 0 | Computed nih.gov |

| Exact Mass | 198.020354 g/mol | Computed nih.gov |

| Topological Polar Surface Area | 41.6 Ų | Computed |

Structure

2D Structure

3D Structure

Properties

CAS No. |

919522-66-0 |

|---|---|

Molecular Formula |

C8H6ClFN2 |

Molecular Weight |

184.60 g/mol |

IUPAC Name |

3-chloro-4-fluoro-1H-indol-7-amine |

InChI |

InChI=1S/C8H6ClFN2/c9-4-3-12-8-6(11)2-1-5(10)7(4)8/h1-3,12H,11H2 |

InChI Key |

FNORAUFMMUVDOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=CNC2=C1N)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Fluoro 1h Indol 7 Amine

Retrosynthetic Analysis and Key Disconnections for the 3-Chloro-4-fluoro-1H-indol-7-amine Scaffold

Retrosynthetic analysis of this compound suggests several logical disconnections to simplify the structure into plausible starting materials. The most common strategies for indole (B1671886) synthesis involve the formation of the pyrrole (B145914) ring onto a pre-existing, substituted benzene (B151609) core.

A primary disconnection is at the N1-C2 and C3-C3a bonds, a strategy employed in methods like the Fischer and Bartoli indole syntheses. This approach traces the molecule back to a substituted aniline (B41778) or nitrobenzene precursor. For the target molecule, this would imply a starting material such as a 2,6-disubstituted-3-fluoro-5-nitroaniline derivative. The amino group at the 7-position could be introduced at the beginning (as an amino or nitro group) or installed later in the synthesis via functional group interconversion.

Another key disconnection targets the C2-C3 bond, a common approach in transition-metal-catalyzed cyclizations. This retrosynthetic path leads to an ortho-alkynylated or ortho-vinylated aniline derivative. The required chloro substituent at the 3-position could be introduced either before or after the indole ring formation through electrophilic chlorination.

Finally, C-H functionalization strategies offer a more direct approach, envisioning the construction of the indole from a simpler halogenated aniline by building the pyrrole ring through sequential C-H activation and annulation reactions. These varied disconnections pave the way for the application of a diverse array of synthetic methodologies.

Classical and Modern Approaches to the Indole Ring Formation Bearing 3-Chloro-4-fluoro Substituents

The synthesis of the this compound core can be approached through several powerful indole ring-forming reactions. The choice of method often depends on the availability of starting materials and the desired regioselectivity of the final product.

Fischer Indole Synthesis and Modified Protocols for Halogenated Indoles

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. wikipedia.orgscispace.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

The general mechanism proceeds through the following key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.

Isomerization to an enamine tautomer.

A nih.govnih.gov-sigmatropic rearrangement (amino-Claisen rearrangement).

Loss of ammonia and rearomatization to form the indole ring. wikipedia.org

For the synthesis of a 3-chloro indole derivative, chloroacetone or a similar α-chloro ketone could be used as the carbonyl component. The synthesis of the target molecule would necessitate a (2-amino-3-fluoro-4-substituted-phenyl)hydrazine precursor, which may require a multi-step synthesis. The presence of halogens on the phenylhydrazine ring is generally well-tolerated. To overcome challenges with starting material availability, modern variations such as the Buchwald modification allow for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the key N-arylhydrazone intermediate in situ. wikipedia.org

| Method | Key Reactants | Catalyst/Conditions | Key Intermediate |

| Classical Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) | Phenylhydrazone |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | N-Arylhydrazone |

Bartoli Indole Synthesis and Related Strategies for Substituted Indoles

The Bartoli indole synthesis is an exceptionally effective method for preparing 7-substituted indoles, making it highly relevant for the target compound. wikipedia.orgresearchgate.net This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgresearchgate.net A key requirement is the presence of a substituent at the ortho position of the nitro group; the reaction often fails without it. wikipedia.org

The proposed mechanism involves:

Addition of the vinyl Grignard reagent to the nitro group.

Formation of a nitrosoarene intermediate.

A second addition of the Grignard reagent.

A nih.govnih.gov-sigmatropic rearrangement, facilitated by the steric bulk of the ortho-substituent.

Cyclization and aromatization to yield the 7-substituted indole. wikipedia.org

To synthesize this compound, a potential starting material would be a 1,2-dichloro-3-fluoro-5-nitrobenzene derivative, where one of the chloro groups acts as the necessary ortho-substituent for the Bartoli reaction and the other is positioned to become the C4-substituent in the product. The Dobbs modification enhances the scope of this reaction by using an ortho-bromo group that can be removed later via radical dehalogenation, allowing for the synthesis of indoles that are unsubstituted at the 7-position. wikipedia.org

| Starting Material | Reagent | Key Feature | Typical Product |

| ortho-Substituted Nitroarene | Vinyl Grignard Reagent (3 equiv.) | Requires ortho-substituent for success | 7-Substituted Indole |

Oxidative Dearomatization-Enabled Indole Construction for Fluorinated Derivatives

Modern synthetic methods provide novel pathways to complex heterocyclic structures. One such approach is the construction of fluorinated indoles through an oxidative dearomatization strategy. nih.govresearchgate.net This metal-free method assembles substituted indoles from simple anilines. nih.gov For instance, a reported method allows for the synthesis of 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone in the presence of an organic oxidant. nih.govresearchgate.net

While this specific methodology yields trifluoromethylated indoles, the underlying principle of dearomatization-rearomatization provides a conceptual framework for constructing other halogenated indoles. acs.orgresearchgate.net The strategy involves an initial attack of the aniline nitrogen onto a fluorinated building block, followed by an oxidative cyclization and subsequent tautomerization to the aromatic indole. The applicability to the target molecule would depend on the identification of a suitable electrophilic partner to install the C2 and C3 fragments, including the chloro substituent.

Palladium-Catalyzed Cyclization and C-H Functionalization Routes for Halogenated Indoles

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. researchgate.netnih.govresearchgate.net These methods often offer high efficiency and functional group tolerance, and can reduce the need for pre-functionalized starting materials compared to classical syntheses. researchgate.netnih.gov

Key palladium-catalyzed strategies include:

Intramolecular Cyclization: This approach involves the cyclization of suitably functionalized anilines, such as N-allyl or N-vinyl anilines, onto the aromatic ring. C-H activation at an ortho position followed by intramolecular insertion of the alkene or alkyne leads to the formation of the indole core.

C-H Functionalization/Amination: Direct C-H amination can be used to form the N1-C7a bond. For example, the intramolecular reaction of an enamine or oxime ester tethered to the aniline can construct the pyrrole ring. researchgate.net

Late-Stage Halogenation: Palladium catalysis can also be employed for the direct ortho-halogenation of aryl C-H bonds. acs.org For example, using a directing group like a cyano group, a halogen atom can be installed with high regioselectivity. acs.org This could potentially be used to introduce the chloro or fluoro substituents onto a pre-formed aromatic precursor before indole synthesis.

These strategies provide a flexible and powerful toolkit for assembling highly substituted indoles like this compound.

Rhodium-Catalyzed C-H Functionalization in Indole Synthesis

Rhodium complexes are potent catalysts for C-H activation and functionalization reactions, offering alternative pathways for indole synthesis. researchgate.net Rhodium(III)-catalyzed C-H activation, often assisted by a directing group on the nitrogen atom, can achieve high regioselectivity. researchgate.netsnnu.edu.cn

While many applications focus on the functionalization of a pre-existing indole ring, Rh(III) catalysis can also be used for the initial construction of the heterocycle. mdpi.com A plausible strategy involves the directed C-H activation of an aniline derivative at the ortho position, followed by annulation with an alkyne. This process would form the C2-C3 bond and complete the pyrrole ring in a single, atom-economical step. The choice of directing group is crucial for controlling the regioselectivity of the initial C-H activation. researchgate.net For the synthesis of the target molecule, this approach would require a suitably substituted aniline and an alkyne partner that allows for the subsequent introduction of the C3-chloro group.

| Catalyst System | General Transformation | Key Advantage |

| Palladium(II) Complexes | Intramolecular cyclization of N-alkenyl anilines | High functional group tolerance |

| Rhodium(III) Complexes | Directed C-H activation and annulation with alkynes | High regioselectivity, atom economy |

Introduction and Transformation of the 7-Amine Functionality in this compound

The installation of an amino group at the C7 position of the indole ring is a critical transformation. This is most commonly achieved by incorporating a nitrogen-containing functional group, such as a nitro group, into the aromatic precursor prior to indole ring formation, followed by its reduction.

A prevalent and reliable strategy for introducing the 7-amine functionality involves the cyclization of a suitably substituted precursor that already contains a nitro group at the position corresponding to the eventual C7 of the indole. This nitro-substituted indole is then reduced in a final step to yield the target amine. The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, with numerous reagents capable of effecting this change efficiently and chemoselectively. rsc.orgcommonorganicchemistry.com

Table 1: Comparison of Common Reagents for Nitro Group Reduction

| Reagent/Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|

| H₂, Pd/C | Highly efficient for aromatic and aliphatic nitro groups. | Can reduce other functional groups (e.g., alkenes, alkynes) and may cause dehalogenation of aryl halides. | commonorganicchemistry.com |

| H₂, Raney Nickel | Effective for nitro groups; less prone to causing dehalogenation of aryl chlorides and bromides compared to Pd/C. | Still a powerful reducing agent that may affect other functionalities. | commonorganicchemistry.com |

| Fe, Acid (e.g., AcOH) | Mild, cost-effective, and tolerant of many other functional groups. | Requires stoichiometric amounts of metal; workup can be cumbersome. | commonorganicchemistry.com |

| Zn, Acid (e.g., AcOH) | Provides a mild method for reduction in the presence of other reducible groups. | Similar to Fe, requires stoichiometric metal and acidic conditions. | commonorganicchemistry.com |

| SnCl₂ | Mild conditions, good functional group tolerance. | Generates tin-based byproducts that must be removed. | commonorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) offers a potential, though less common, route to introduce an amine group onto a pre-formed aromatic ring. This reaction requires the presence of a good leaving group (such as a halogen) and significant activation by one or more strongly electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the context of this compound synthesis, this would hypothetically involve the displacement of a leaving group at the C7 position by an amine nucleophile.

The mechanism typically proceeds in two stages through a stabilized Meisenheimer intermediate. nih.gov However, some SNAr reactions can also proceed via a concerted mechanism where bond formation and bond breaking occur in a single transition state. nih.gov For this strategy to be viable for the synthesis of the target compound, a precursor such as 3-chloro-4,7-difluoro-1H-indole or a related 7-haloindole would be required. The fused pyrrole ring acts as an electron-donating group, which generally deactivates the benzene portion of the indole towards nucleophilic attack. Therefore, this approach is challenging and not as frequently employed as the nitro-reduction strategy for C7 amination.

Directly installing an amino group onto the C7 position of the fully formed 3-chloro-4-fluoro-1H-indole core is a significant synthetic challenge. C-H amination reactions are an area of active research but are difficult to control regioselectively on complex aromatic systems like indoles. Most C-H functionalization reactions on the indole ring favor the electron-rich pyrrole ring, particularly at the C2 or C3 positions.

While direct C7 amination is not a standard procedure, related intramolecular cyclization reactions can form the indole ring while simultaneously establishing a nitrogen-containing substituent. For example, iodine-mediated intramolecular cyclization of enamines can produce various indole derivatives under metal-free conditions. organic-chemistry.org Other strategies involve the cyclization of aminocyclopropanes to generate polycyclic indole scaffolds. nih.gov These methods, however, build the ring system itself rather than adding an amino group to a pre-existing indole. Therefore, post-cyclization amination at C7 remains a less-traveled synthetic route compared to building the molecule from a pre-aminated or nitro-substituted precursor.

Regioselective Installation of Chloro and Fluoro Substituents on the Indole Core

Achieving the specific 3-chloro-4-fluoro substitution pattern requires precise control over halogenation chemistry. The electronic properties of the indole nucleus dictate that the C3 position is the most nucleophilic and thus the most reactive towards electrophiles. nih.gov Halogenation of the benzene ring is more complex and often requires harsher conditions or directed synthetic strategies.

Direct electrophilic halogenation is a common method for introducing halogens onto the indole ring.

Chlorination: The C3 position of indole is readily chlorinated using mild electrophilic chlorinating agents such as N-chlorosuccinimide (NCS). This high reactivity at C3 makes the introduction of the 3-chloro substituent relatively straightforward, assuming the position is not already substituted. researchgate.net More advanced methods can achieve regioselective chlorination at other positions, such as C2, often through the use of a directing group attached to the indole nitrogen. rsc.orgrsc.org

Fluorination: Direct fluorination of indoles can be achieved using electrophilic fluorinating reagents like Selectfluor. acs.org These reactions often lead to the formation of fluorinated indolinones or other rearranged products due to the high reactivity of the intermediate species. acs.org Achieving selective monofluorination at the C4 position of the benzene ring via direct electrophilic attack is particularly challenging without the influence of pre-existing directing groups, as the reaction typically favors the pyrrole ring. researchgate.net Therefore, it is more common for the fluorine atom to be introduced at an earlier stage of the synthesis, prior to the indole ring-forming cyclization.

Table 2: Selected Reagents for Direct Halogenation of Indoles

| Halogen | Reagent | Typical Position of Attack | Citations |

|---|---|---|---|

| Chlorine | N-Chlorosuccinimide (NCS) | C3 (most common), other positions possible with directing groups. | researchgate.net |

| Chlorine | Copper(II) chloride (CuCl₂) | C2 (with N-pyrimidyl directing group). | researchgate.netrsc.org |

| Chlorine | p-Toluenesulfonyl chloride (TsCl) | C2 (with copper catalyst and directing group). | rsc.org |

| Fluorine | Selectfluor (F-TEDA-BF₄) | C3 (often leading to difluorination/oxidation). | acs.org |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.ca This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. uwindsor.caorganic-chemistry.org Halogens themselves can serve as weak DMGs.

In the context of synthesizing this compound, a DoM strategy could be envisioned where the fluorine atom at C4 directs the metalation (lithiation) of the C5 position. Subsequent quenching of the resulting organometallic intermediate with an appropriate electrophile could install a different functional group. However, using this method to install another halogen is less direct. A more plausible scenario involves using a stronger directing group at a specific position to introduce the halogens sequentially. For instance, a protecting group on the indole nitrogen can direct lithiation at the C2 or C7 position. researchgate.net This lithiated intermediate can then react with an electrophilic halogen source (e.g., C₂Cl₆ for chlorine or NFSI for fluorine) to install the halogen at the desired position. This combination of directed metalation followed by reaction with a halogenating agent provides a powerful, albeit multi-step, method for building the required substitution pattern with high regioselectivity, overcoming the inherent reactivity preferences of the indole ring. researchgate.net

Industrial and Scalable Synthesis Considerations for this compound

Key considerations for the scalable synthesis of this compound would include:

Starting Material Availability and Cost: The economic viability of a large-scale synthesis is heavily dependent on the price and availability of the starting materials. For this target molecule, precursors would likely be appropriately substituted anilines or nitrobenzenes.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is critical. This includes assessing thermal stability, potential for runaway reactions, and the toxicity of all substances involved.

Reaction Efficiency and Optimization: To maximize throughput and minimize cost, each synthetic step would need to be optimized for reaction time, temperature, and concentration. The use of catalytic processes would be highly desirable to reduce waste.

Work-up and Purification: The ideal industrial process avoids lengthy and costly purification methods like column chromatography. The development of a process where the final product can be isolated in high purity by crystallization or precipitation is a primary goal. For similar heterocyclic compounds, protocols have been developed that eliminate the need for column chromatography, which is a significant step towards a practical and economical large-scale synthesis mdpi.comchemrxiv.org.

Waste Management: Minimizing waste is a crucial aspect of industrial synthesis. This involves optimizing atom economy, recycling solvents, and developing environmentally benign methods for waste treatment.

The following table outlines some key parameters that would need to be considered and optimized for a scalable synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reaction Vessel | Glass Flasks (mL to L) | Glass-lined or Stainless Steel Reactors (L to m³) | Heat transfer, mixing efficiency, material compatibility. |

| Purification | Column Chromatography | Crystallization, Distillation, Extraction | Throughput, solvent usage, cost, product purity. |

| Process Control | Manual | Automated (PLC/DCS) | Consistency, safety, and optimization of reaction parameters. |

| Solvent Usage | Often high relative to product | Minimized and recycled where possible | Cost, environmental impact, and safety. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. While specific green synthetic routes for this compound are not detailed in the literature, general strategies for the environmentally friendly synthesis of indoles can be considered.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. For the synthesis of this compound, these principles could be applied in the following ways:

Prevention: Designing synthetic routes that minimize waste generation.

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Multicomponent reactions are a good example of this and have been applied to indole synthesis rsc.org.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. This would involve careful selection of reagents and solvents.

Designing Safer Chemicals: While the target molecule has a defined structure, this principle would apply to the design of synthetic intermediates.

Safer Solvents and Auxiliaries: The use of benign solvents, such as water or ethanol, is a key aspect of green chemistry. The development of solvent-free reactions or the use of eco-friendly media like EtOH-H2O has been reported for the synthesis of related heterocyclic compounds rsc.org.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption researchgate.net.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where feasible.

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps to reduce the number of reaction steps and waste.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry.

Design for Degradation: Designing chemical products that break down into innocuous substances after their use.

Real-time analysis for Pollution Prevention: Implementing in-process monitoring to prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

A hypothetical green synthesis of this compound could involve a one-pot, multicomponent reaction using a non-toxic catalyst in an aqueous or ethanolic solvent system, followed by a non-chromatographic purification step.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Fluoro 1h Indol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. For 3-Chloro-4-fluoro-1H-indol-7-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for unambiguous structural assignment.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In a suitable deuterated solvent like DMSO-d₆ or CDCl₃, the spectrum of this compound is expected to display distinct signals corresponding to the indole (B1671886) N-H proton, the C2-H proton, the two aromatic protons on the benzene (B151609) ring, and the amine (NH₂) protons.

The indole N-H proton typically appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm) due to its acidic nature and quadrupole broadening from the nitrogen atom. rsc.org The C2-H proton, situated on the electron-rich pyrrole (B145914) ring, is anticipated to be a singlet or a narrow triplet (due to coupling with N-H) around δ 7.0-7.5 ppm. The amine protons would likely present as a broad singlet around δ 3.5-5.0 ppm, the exact position being highly dependent on solvent, concentration, and temperature.

The two aromatic protons, H-5 and H-6, form an AB spin system, further complicated by coupling to the fluorine at C-4.

H-6: This proton is ortho to the amine group and meta to the fluorine. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (³JHH ≈ 8-9 Hz) and a smaller coupling to the fluorine at C-4 (⁴JHF ≈ 3-5 Hz).

H-5: This proton is ortho to the fluorine atom and meta to the amine group. It will also appear as a doublet of doublets (dd) due to coupling with H-6 (³JHH ≈ 8-9 Hz) and a larger ortho coupling to the fluorine (³JHF ≈ 8-10 Hz).

The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (N-H) | 10.0 - 12.0 | broad singlet (br s) | - |

| H-2 | 7.0 - 7.5 | singlet (s) or triplet (t) | ²J(H,H) ≈ 2.0-3.0 |

| H-5 | 6.8 - 7.2 | doublet of doublets (dd) | ³J(H5,H6) ≈ 8-9; ³J(H5,F4) ≈ 8-10 |

| H-6 | 6.5 - 6.9 | doublet of doublets (dd) | ³J(H5,H6) ≈ 8-9; ⁴J(H6,F4) ≈ 3-5 |

| H (NH₂) | 3.5 - 5.0 | broad singlet (br s) | - |

| This is a predictive table based on analogous structures. |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. Due to the presence of the electronegative fluorine and chlorine atoms and the electron-donating amine group, the chemical shifts of the aromatic carbons will be significantly influenced. A key feature will be the presence of carbon-fluorine couplings (nJCF), which are invaluable for assignment. mdpi.com

The eight carbon signals of the indole core can be predicted as follows:

C-2: Expected around δ 120-125 ppm.

C-3: Substituted with a chlorine atom, its signal will be shifted downfield to approximately δ 110-115 ppm.

C-3a and C-7a: These are quaternary carbons at the ring junction, expected in the δ 125-140 ppm range.

C-4: Directly bonded to fluorine, this carbon will exhibit a large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) and will be significantly shifted downfield (δ 150-160 ppm). mdpi.com

C-5, C-6, C-7: The chemical shifts of these carbons will be influenced by their position relative to the fluorine and amine substituents. They will also show smaller two-bond and three-bond C-F couplings. C-7, bonded to the amine group, will be shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-2 | 120 - 125 | - |

| C-3 | 110 - 115 | ²J(C3,F4) ≈ 15-25 Hz |

| C-3a | 125 - 130 | ²J(C3a,F4) ≈ 15-25 Hz |

| C-4 | 150 - 160 | ¹J(C4,F4) ≈ 240-260 Hz |

| C-5 | 110 - 115 | ²J(C5,F4) ≈ 20-30 Hz |

| C-6 | 115 - 120 | ³J(C6,F4) ≈ 5-10 Hz |

| C-7 | 135 - 145 | ⁴J(C7,F4) ≈ 2-5 Hz |

| C-7a | 130 - 135 | ³J(C7a,F4) ≈ 5-10 Hz |

| This is a predictive table based on analogous structures. mdpi.comoregonstate.edu |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clean spectra without background noise. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-4 position. The chemical shift would be indicative of its aromatic environment. This signal would be split into a multiplet, specifically a doublet of doublets, due to coupling with the ortho proton (H-5) and the meta proton (H-6). chemrxiv.org Analysis of this coupling pattern would further confirm the substitution pattern on the benzene ring.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms in the molecular structure. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would show cross-peaks between H-2/C-2, H-5/C-5, and H-6/C-6, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for mapping the carbon skeleton. It reveals correlations between protons and carbons separated by two or three bonds. columbia.eduresearchgate.net Key expected correlations for this compound would include:

H-2 with C-3, C-3a, and C-7a.

H-5 with C-3a, C-4, and C-7.

H-6 with C-4, C-7a, and C-5.

N-H (H-1) with C-2, C-7a, and C-3a. These correlations would definitively establish the connectivity of the indole ring system and the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help in conformational analysis and confirming assignments. ipb.pt Expected NOE correlations would be observed between adjacent protons, such as H-5 and H-6, and between the amine protons and the H-6 proton.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

| Formula | Ion | Calculated Exact Mass |

| C₈H₆³⁵ClFN₂ | [M+H]⁺ | 185.0280 |

| C₈H₆³⁷ClFN₂ | [M+2+H]⁺ | 187.0250 |

| Calculated for the most abundant isotopes. |

Fragmentation Pattern Analysis for Comprehensive Structural Elucidation

The structural elucidation of this compound via mass spectrometry (MS) provides critical insights into its molecular framework. While specific experimental mass spectra for this exact compound are not widely published, a predictive analysis of its fragmentation pattern can be constructed based on the known behavior of substituted indoles and halogenated anilines under electron impact (EI) or electrospray ionization (ESI). nih.govnih.gov

The molecular ion peak [M]•+ would be expected at m/z 184.02, with a characteristic [M+2]•+ isotope peak at m/z 186.02, approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom. Key fragmentation pathways are anticipated to involve the initial loss of radicals and neutral molecules from the substituents.

A primary fragmentation step would likely be the loss of a chlorine radical (•Cl) to form a fragment ion at m/z 149. This could be followed by the elimination of hydrogen cyanide (HCN) from the pyrrole ring, a characteristic fragmentation of indoles, yielding an ion at m/z 122. An alternative pathway could involve the loss of a hydrogen chloride (HCl) molecule, leading to a radical ion at m/z 148. Further fragmentation of the indole ring system would produce a complex pattern in the lower mass region, providing a definitive fingerprint for the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (charge-to-mass ratio) | Proposed Fragment | Fragmentation Pathway |

| 184/186 | [C₈H₆ClFN₂]•+ | Molecular Ion [M]•+ |

| 149 | [C₈H₆FN₂]+ | [M - Cl]•+ |

| 148 | [C₈H₅FN₂]•+ | [M - HCl]•+ |

| 122 | [C₇H₅F]+ | [M - Cl - HCN]•+ |

This table is predictive and based on fragmentation patterns of structurally similar compounds.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its distinct structural motifs: the N-H bonds of the indole and amine groups, the aromatic C-H and C=C bonds, and the C-F and C-Cl bonds.

The N-H stretching vibrations are particularly diagnostic. The indole N-H stretch typically appears as a sharp to moderately broad band around 3400 cm⁻¹, while the primary amine (-NH₂) group at the 7-position is expected to show two distinct bands for asymmetric and symmetric stretching in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a wealth of structural information, including C=C stretching vibrations of the aromatic and pyrrole rings, N-H bending, and the characteristic stretching vibrations of the carbon-halogen bonds (C-F and C-Cl).

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H Stretch (Asymmetric) | 7-Amino (-NH₂) |

| 3350 - 3250 | N-H Stretch (Symmetric) | 7-Amino (-NH₂) |

| ~3400 | N-H Stretch | 1H-Indole |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1620 - 1580 | N-H Bend | 7-Amino (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-N Stretch | Aryl Amine |

| 1200 - 1000 | C-F Stretch | Aryl Fluoride |

| 800 - 600 | C-Cl Stretch | Aryl Chloride |

This table contains predicted values based on established IR correlation charts and data for substituted indoles.

Raman Spectroscopy: Theoretical and Experimental Considerations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be dominated by vibrations of the indole ring system. Key features would include the indole ring "breathing" modes, which are typically strong in Raman spectra and appear in the 750-1010 cm⁻¹ region.

Theoretical calculations, often using Density Functional Theory (DFT), are crucial for assigning the complex vibrational modes of such a substituted molecule. The presence of the electron-donating amine group and the electron-withdrawing halogen substituents would influence the electron distribution within the indole ring, causing shifts in the Raman bands compared to unsubstituted indole. The C-Cl and C-F stretching vibrations, while also IR active, would be observable in the Raman spectrum and could provide further structural confirmation. Surface-Enhanced Raman Spectroscopy (SERS) could be a valuable experimental approach to enhance the signal intensity, as indole derivatives are known to adsorb onto metallic nanoparticle surfaces. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure and packing in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related substituted indoles and 7-aminoindoles allows for a detailed prediction of its solid-state architecture. nih.govmdpi.comrsc.org

The molecule is expected to be largely planar. In the crystal lattice, extensive intermolecular hydrogen bonding is predicted to be a dominant packing force. The amine group at the 7-position and the indole N-H group are both excellent hydrogen bond donors. They can form hydrogen bonds with the nitrogen atom of the amine group of an adjacent molecule (N-H···N) or potentially with the fluorine atom (N-H···F), which can act as a weak hydrogen bond acceptor. These interactions would likely link the molecules into chains or sheets. Furthermore, π-π stacking interactions between the electron-rich indole rings of adjacent molecules are expected, contributing significantly to the stability of the crystal lattice. The specific arrangement (e.g., parallel-displaced or T-shaped) of these π-stacking interactions would be influenced by the steric and electronic effects of the chloro, fluoro, and amino substituents.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating it from potential regioisomers or related impurities formed during its synthesis. researchgate.netdergipark.org.tr A reversed-phase HPLC method would be the most suitable approach.

This typically involves a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. A gradient elution method, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, would be effective for separating the target compound from impurities with different polarities. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine group and suppressing silanol (B1196071) interactions with the stationary phase. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the indole chromophore absorbs strongly (typically around 220 nm and 270 nm), or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nih.gov

Table 3: Representative HPLC Method Parameters

| Parameter | Typical Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 270 nm or Mass Spectrometry (ESI+) |

This table represents a typical starting method for analysis and may require optimization.

Computational and Theoretical Investigations of 3 Chloro 4 Fluoro 1h Indol 7 Amine

Quantum Mechanical Computational Approaches

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 3-chloro-4-fluoro-1H-indol-7-amine, two of the most powerful and widely used methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory Applications

Hartree-Fock theory offers a foundational, ab initio method for approximating the wave function and energy of a quantum many-body system in a stationary state. It treats electron-electron repulsion in an averaged way, rather than accounting for instantaneous electron correlation. While often less accurate than more advanced methods for predicting absolute molecular properties, HF theory is computationally less expensive and serves as a crucial starting point for more sophisticated calculations. Its application to this compound would provide initial estimates of its electronic structure and molecular orbitals.

Density Functional Theory (DFT) Calculations and Basis Set Selection for Geometry and Electronic Structure

Density Functional Theory has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For a molecule containing chlorine, fluorine, nitrogen, and a pi-conjugated system like this compound, a common choice of functional would be B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

The selection of a basis set is equally critical. A Pople-style basis set, such as 6-311++G(d,p), is frequently employed for such systems. This notation indicates the use of a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak, long-range interactions, and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively, to account for the non-spherical nature of atomic orbitals in a molecular environment.

Molecular Geometry Optimization and Conformational Analysis

A primary application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Given the presence of the amine group, conformational analysis would also be important. This involves exploring different rotational orientations (conformers) of the amine group relative to the indole (B1671886) ring to identify the global minimum energy structure and any other low-energy conformers that might be populated at room temperature.

Electronic Structure Characterization

Once the optimized geometry is obtained, a wealth of information about the electronic properties of this compound can be extracted.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Orbital Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, analysis of the FMOs would reveal the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: This table represents the type of data that would be generated from DFT calculations. Actual values require specific computations.

Electrostatic Potential (ESP) Surface Mapping and Atomic Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the ESP map would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.

Table 2: Hypothetical Atomic Charge Distribution for Key Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Cl | Value |

| F | Value |

| N (indole) | Value |

| N (amine) | Value |

Note: This table illustrates the expected output from atomic charge calculations. Specific values are dependent on the computational method and basis set used.

Intramolecular Charge Transfer (ICT) Pathways and Regions

Intramolecular charge transfer (ICT) is a fundamental process in substituted indole systems, significantly influencing their photophysical properties, such as fluorescence. In a molecule like this compound, ICT would involve the redistribution of electron density from an electron-donating portion of the molecule to an electron-accepting portion upon photoexcitation.

The indole nucleus, particularly the nitrogen-containing pyrrole (B145914) ring, typically acts as the primary electron donor. The amino group at the 7-position would further enhance the electron-donating capacity of the system. Conversely, the halogen substituents, the chloro group at the 3-position and the fluoro group at the 4-position, are electron-withdrawing and would serve as acceptor regions.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating ICT pathways. rsc.org By analyzing the molecular orbitals involved in electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can map the flow of electron density. For this compound, it would be expected that the HOMO is largely localized on the indole ring and the amino group, while the LUMO would show significant contributions from the chloro- and fluoro-substituted benzene (B151609) ring. The overlap between these orbitals would dictate the efficiency of the charge transfer process. rsc.org Studies on other functionalized indoles have demonstrated that the extent of this charge separation can be finely tuned by the nature and position of substituents, which in turn affects the molecule's potential applications in areas like organic light-emitting diodes (OLEDs) and molecular sensors. nih.gov

Theoretical Simulation of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and confirming the nuclear magnetic resonance (NMR) spectra of complex organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts. researchgate.net

For this compound, these calculations would predict the resonance frequencies for each unique proton, carbon, and fluorine atom. The predicted ¹H NMR spectrum would show distinct signals for the N-H and C-H protons of the indole ring and the amine group. The ¹³C NMR spectrum would provide information on all carbon atoms, with the carbons attached to the electronegative chlorine, fluorine, and nitrogen atoms expected to be shifted downfield. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, and its calculated value would provide a key signature for the fluoro-substituent. By comparing the theoretically predicted spectra with experimental data, a definitive structural assignment can be made. researchgate.net

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes only and is not based on actual published data.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (N1-H) | ~10-12 |

| ¹H (C2-H) | ~7.0-7.5 |

| ¹H (C5-H) | ~6.5-7.0 |

| ¹H (C6-H) | ~6.5-7.0 |

| ¹H (N7-H₂) | ~4.0-5.0 |

| ¹³C (C2) | ~120-125 |

| ¹³C (C3) | ~110-115 |

| ¹³C (C3a) | ~125-130 |

| ¹³C (C4) | ~140-145 (C-F) |

| ¹³C (C5) | ~115-120 |

| ¹³C (C6) | ~110-115 |

| ¹³C (C7) | ~135-140 (C-N) |

| ¹³C (C7a) | ~120-125 |

The simulation of infrared (IR) and Raman spectra through vibrational frequency calculations is a cornerstone of computational chemistry for molecular characterization. Using DFT methods, the harmonic vibrational frequencies of this compound would be calculated. These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net

This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. Key vibrational modes for this molecule would include N-H stretching of the indole and amine groups, C-H stretching of the aromatic rings, and the characteristic stretching vibrations of the C-Cl and C-F bonds. The calculated IR intensities and Raman scattering activities help in distinguishing between different vibrational modes and confirming the molecular structure. rsc.org

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: This table is for illustrative purposes only and is not based on actual published data.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | ~3400-3500 |

| N-H (Amine) | Stretching | ~3300-3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=C (Aromatic) | Stretching | ~1400-1600 |

| C-F | Stretching | ~1000-1200 |

TD-DFT calculations are also employed to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. rsc.org For this compound, this would involve calculating the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. The results would predict the wavelength of maximum absorption (λmax) and provide insight into the nature of the electronic transitions (e.g., π→π* or n→π*).

The simulated spectrum would be expected to show characteristic absorption bands for the indole chromophore, which would be modulated by the auxochromic amine group and the halogen substituents. This theoretical prediction is invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule.

Reactivity Descriptors and Global Chemical Properties

Conceptual DFT provides a framework for quantifying the global chemical reactivity of a molecule through various descriptors. These are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Electronegativity (χ): This describes the tendency of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. It is calculated as: η = (E_LUMO - E_HOMO) / 2. Hard molecules are generally less reactive. researchgate.net

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1 / 2η) and indicates the molecule's polarizability. Soft molecules are typically more reactive. researchgate.net

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only and is not based on actual published data.)

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| E_HOMO | - | -5.5 |

| E_LUMO | - | -1.0 |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | 4.5 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.25 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 |

Electrophilicity and Nucleophilicity Indices

The reactivity of a molecule is fundamentally governed by its ability to accept or donate electrons. Conceptual Density Functional Theory (DFT) provides a framework to quantify these tendencies through various reactivity descriptors. Electrophilicity (ω) and nucleophilicity (N) indices are paramount among these, offering a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile, respectively.

The electrophilicity index, ω, is a measure of the energy stabilization of a system when it accepts an additional electronic charge from the environment. Conversely, the nucleophilicity index, N, quantifies the electron-donating ability of a molecule. For substituted indoles, the nature and position of the substituents dictate these indices. For instance, electron-withdrawing groups like halogens generally increase the electrophilicity of the indole ring, while electron-donating groups like amines enhance its nucleophilicity. acs.orgnih.gov

Theoretical calculations can predict the most probable sites for electrophilic and nucleophilic attack using local reactivity descriptors such as the Fukui functions. These calculations would likely indicate that electrophilic attack is favored at the C6 position due to the strong activating effect of the amino group, while nucleophilic attack might be directed towards the carbon atoms bearing the halogen substituents.

A theoretical study on substituted indoles has shown that the activating and deactivating abilities of substituents significantly influence the molecule's reactivity. acs.org While specific calculated values for this compound are not available in the cited literature, the trends observed for indoles with similar substitution patterns can provide valuable insights. For example, a study on 5-substituted indoles demonstrated a good correlation between the experimental reaction rates and the calculated nucleophilicity N index. nih.govrsc.orgresearchgate.net

To illustrate the expected trends, a hypothetical data table is presented below, showcasing how the electrophilicity and nucleophilicity indices of an indole core might change with the introduction of different substituents.

| Compound | Substituent Effects | Predicted Global Electrophilicity (ω) | Predicted Global Nucleophilicity (N) |

| Indole | Reference | Moderate | Moderate |

| 4-Fluoroindole (B1304775) | Electron-withdrawing | Higher | Lower |

| 7-Aminoindole | Electron-donating | Lower | Higher |

| This compound | Competing effects | Moderate-High | Moderate-High |

This table is illustrative and intended to demonstrate the expected qualitative trends based on general principles of organic chemistry and computational studies on related molecules.

Exploration of Reaction Mechanisms via Transition State Calculations

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed.

For this compound, several reaction types are of interest, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Transition state calculations, typically performed using DFT methods, can provide invaluable details about these processes. nih.gov

For instance, in an electrophilic aromatic substitution reaction, calculations can determine the relative energies of the transition states for substitution at different positions on the indole ring. Despite the presence of deactivating halogens, the potent activating effect of the 7-amino group would likely direct electrophiles to the C6 position. Transition state calculations would quantify this preference by revealing a significantly lower activation energy for the transition state leading to the 6-substituted product compared to other positions. ic.ac.uk

Similarly, for a potential nucleophilic aromatic substitution, where a nucleophile displaces one of the halogen atoms, transition state calculations can help to predict which halogen is more readily substituted. The relative energies of the Meisenheimer-type intermediates and the corresponding transition states for their formation and decomposition would be key in this determination.

The study of reaction mechanisms is not limited to identifying the lowest energy path. It also involves understanding the influence of solvents, catalysts, and the stereochemical outcome of a reaction. For example, computational studies on the hydrogenation of substituted indoles have revealed the intricate role of the catalyst and the reaction intermediates in determining the efficiency of the process. acs.org

Below is an illustrative data table that conceptualizes the kind of data that would be generated from transition state calculations for a hypothetical electrophilic bromination of this compound.

| Reaction Pathway | Intermediate Stability (kcal/mol) | Transition State Energy (kcal/mol) | Predicted Outcome |

| Electrophilic attack at C2 | Less Stable | Higher Barrier | Minor Product |

| Electrophilic attack at C5 | Moderately Stable | Moderate Barrier | Minor Product |

| Electrophilic attack at C6 | Most Stable | Lowest Barrier | Major Product |

This table is a conceptual representation of the expected outcomes from transition state calculations for the specified reaction, based on established principles of indole reactivity.

Chemical Reactivity and Functionalization Pathways of 3 Chloro 4 Fluoro 1h Indol 7 Amine

Reactivity at the Indole (B1671886) Nitrogen Atom (N1)

The nitrogen atom within the indole ring (N1) is a site of significant reactivity. Its lone pair of electrons contributes to the aromaticity of the heterocyclic system, but the N-H bond can be deprotonated, rendering the nitrogen nucleophilic and susceptible to electrophilic attack.

The indole nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. These transformations typically proceed by first deprotonating the N-H group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a more nucleophilic indolide anion. This anion then reacts with an electrophile.

N-Alkylation: Involves the introduction of an alkyl group onto the indole nitrogen. This is typically achieved by reacting the indolide anion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

N-Acylation: Involves the introduction of an acyl group. This is accomplished using acylating agents like acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride).

These reactions are fundamental in modifying the electronic and steric properties of the indole core for further synthetic applications.

The N-alkylation and N-acylation reactions lead to the formation of a diverse range of N-substituted indole derivatives. nih.gov The substituent introduced at the N1 position can be strategically chosen to influence the molecule's properties or to serve as a protecting group during subsequent transformations at other positions of the molecule. For instance, N-methylation would yield 3-Chloro-4-fluoro-N-methyl-1H-indol-7-amine. While specific examples for the N-alkylation of 3-Chloro-4-fluoro-1H-indol-7-amine are not detailed in the provided literature, the principles of indole chemistry strongly support this reactivity.

Table 1: Representative Reactions at the Indole Nitrogen (N1)

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-1H-indol-7-amine |

Reactivity of the Aryl Amine Moiety at C7

The primary aryl amine at the C7 position is a versatile functional group, acting as a potent nucleophile and a handle for a wide array of chemical modifications. Its reactivity allows for the introduction of various substituents and the construction of more complex molecular architectures.

The lone pair of electrons on the C7-amino group makes it highly nucleophilic, enabling reactions with a variety of electrophiles.

Acylation: The C7-amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for creating peptide-like linkages or introducing specific acyl moieties.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This functionalization is significant in medicinal chemistry, and even weakly nucleophilic amines have been shown to form sulfonamides under optimized conditions. beilstein-journals.org

Reductive Amination: This powerful method allows for the N-alkylation of the C7-amine. organic-chemistry.org The process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.commdpi.com This one-pot procedure is highly efficient for creating C-N bonds and avoids the over-alkylation issues often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 2: Functionalization Reactions at the C7-Amine

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl), Base | N-(3-Chloro-4-fluoro-1H-indol-7-yl)amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | N-(3-Chloro-4-fluoro-1H-indol-7-yl)sulfonamide |

The C7-amino group can participate in condensation reactions with carbonyl compounds to form new heterocyclic systems. For example, tandem reactions involving the condensation of an amine with a suitably functionalized indole, such as a 3-formyl-indole-2-carboxylic acid, can lead to the formation of complex fused ring systems like pyrrolo[3,4-b]indoles. researchgate.net Similarly, condensation with thiosemicarbazide (B42300) followed by cyclization is a known route to form thiadiazole derivatives, highlighting the versatility of the amino group in constructing new rings. nih.gov

As a primary aryl amine, the C7-amino group can be converted into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures.

The resulting diazonium salt (3-chloro-4-fluoro-1H-indol-7-diazonium chloride) is a highly versatile intermediate that can undergo a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH), typically using copper(I) salts as catalysts.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. nih.gov This reaction is the basis for many dyes and pigments. The conversion of an amino group to a diazonium salt for subsequent substitution is a well-established strategy in heterocyclic chemistry. researchgate.net

Table 3: Transformations via Diazonium Salt Intermediate

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryl Diazonium Salt |

| Sandmeyer (Halogenation) | CuCl / CuBr | 7-Halo-3-chloro-4-fluoro-1H-indole |

Reactivity at the Halogenated Aromatic Ring (C3-Chloro, C4-Fluoro, and other positions)

Reactivity at the Halogenated Aromatic Ring (C3-Chloro, C4-Fluoro, and other positions)

The benzene (B151609) portion of the indole ring is substituted with a fluorine atom at C4 and an amino group at C7. The pyrrole (B145914) ring contains a chlorine atom at the C3 position. The reactivity of these halogenated positions is highly dependent on the reaction type.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the halogen atom, which serves as a leaving group. In the case of this compound, the molecule possesses a strongly electron-donating amino group (-NH₂) at C7 and the inherent electron-rich nature of the indole ring system. These features significantly decrease the electrophilicity of the aromatic ring, making it generally unreactive towards SNAr.

The presence of a nitro group, a powerful electron-withdrawing group, on a similar scaffold like 3-chloro-4-fluoronitrobenzene, facilitates SNAr reactions. researchgate.net However, the replacement of the nitro group with a strongly activating amino group in this compound deactivates the ring for this type of substitution. Therefore, displacement of either the C4-fluoro or C3-chloro substituents via a traditional SNAr mechanism is considered challenging and would likely require exceptionally harsh reaction conditions or conversion of the amino group to a strongly electron-withdrawing moiety.

The indole nucleus is an electron-rich heterocyclic system that readily undergoes electrophilic aromatic substitution. The regioselectivity is governed by the combined directing effects of the fused ring system and its substituents.

Indole Ring: The indole system itself preferentially directs electrophiles to the C3-position. However, since this position is already substituted with a chlorine atom, substitution will be directed elsewhere. nih.gov

7-Amino Group (-NH₂): This is a powerful activating group and is ortho-, para-directing. It strongly activates the C6 and C5 positions (C8 is part of the pyrrole ring fusion).

4-Fluoro Group (-F): Halogens are deactivating groups but are ortho-, para-directing. The fluoro group directs towards the C5 and C3 positions.

3-Chloro Group (-Cl): This is also a deactivating, ortho-, para-director, influencing positions C2 and C4.

Considering these competing effects, the C6 position is the most likely site for electrophilic attack. It is activated by the powerful amino group at C7 and is sterically accessible. The C5 position is activated by the C7-amino group and directed by the C4-fluoro group, making it another potential site for substitution. Iodination of 2-phenylindole, for instance, occurs at the C3 position due to the high nucleophilicity of this site in unsubstituted indoles. nih.gov In this compound, the substitution pattern significantly alters this preference.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-chloro group on the indole ring serves as a potential handle for such transformations. torontomu.ca The general reactivity trend for aryl halides in these reactions is I > Br > Cl, meaning that chloro-substituents are the least reactive and often require more specialized and active catalyst systems. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. organic-chemistry.org For this compound, the C3-Cl bond could be coupled with various boronic acids or esters. However, challenges may arise from the presence of the unprotected N-H group of the indole and the C7-amino group, which can coordinate to the palladium catalyst and inhibit its activity. nih.gov Specialized ligands, such as SPhos and XPhos, have been successfully employed for the Suzuki-Miyaura coupling of other unprotected nitrogen-rich heterocycles under relatively mild conditions. nih.gov The reaction of 3-iodoindazoles with vinyl boronate has also been demonstrated, suggesting the feasibility of coupling at the C3 position of indole systems. mdpi.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Related Heterocycles

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Unprotected 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Modest | nih.gov |

| 5-Methoxy-3-iodoindazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | K₂CO₃ | DME | 120 (MW) | 75 | mdpi.com |

| Haloferrocenes | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | - | - | Good | torontomu.ca |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com The C3-Cl bond of the title compound could potentially undergo a Heck reaction to introduce a vinyl group at this position. Like the Suzuki reaction, this transformation would require an active palladium catalyst capable of activating the C-Cl bond. The reaction typically demonstrates high trans selectivity in the product alkene. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Coupling at the C3-Cl position would install an alkynyl group. While aryl iodides and bromides are more common substrates, protocols for the Sonogashira coupling of aryl chlorides exist, often requiring more forcing conditions or specialized ligands. researchgate.net The reaction is generally run under mild, basic conditions, which should be compatible with the amine functionality. libretexts.org

Detailed Mechanistic Investigations of Key Transformations

Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Cl bond of the indole to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.

Transmetalation: The organoboron reagent, activated by a base (e.g., K₃PO₄), transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. organic-chemistry.org

Mechanism of the Heck Reaction: The accepted mechanism proceeds as follows:

Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species inserts into the C-Cl bond to form an arylpalladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by insertion of the alkene into the aryl-palladium bond. This step typically proceeds in a syn fashion.

β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming the product alkene and a hydridopalladium(II) complex. This step requires a free-rotating C-C bond to achieve the necessary conformation and generally leads to the more stable trans alkene. organic-chemistry.org

Reductive Elimination: The base used in the reaction neutralizes the generated H-X, and the hydridopalladium complex reductively eliminates to regenerate the Pd(0) catalyst.

Mechanism of the Sonogashira Coupling: The reaction involves two interconnected catalytic cycles:

Palladium Cycle: This cycle is similar to the ones above, starting with oxidative addition of the Pd(0) catalyst to the C-Cl bond.

Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex from the palladium cycle.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled alkynyl-indole product and regenerate the Pd(0) catalyst. libretexts.org

Copper-free Sonogashira variants exist where the base is believed to be strong enough to deprotonate the alkyne, which then coordinates directly to the palladium center before reductive elimination. libretexts.org

Advanced Roles and Applications of 3 Chloro 4 Fluoro 1h Indol 7 Amine in Research

A Strategic Building Block for Complex Polycyclic Architectures and Heterocyclic Systems

The strategic placement of reactive sites on the 3-Chloro-4-fluoro-1H-indol-7-amine scaffold makes it an invaluable precursor for the synthesis of complex polycyclic and heterocyclic systems. The indole (B1671886) nucleus itself is a privileged structure in medicinal chemistry, and the presence of halogen substituents offers multiple avenues for further functionalization through various cross-coupling reactions.